molecular formula C23H19N3O5 B5491187 4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid

4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid

Cat. No. B5491187
M. Wt: 417.4 g/mol
InChI Key: UFOAVPLRLJQAIO-ODLFYWEKSA-N
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Description

The compound “4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid” is a complex organic molecule. It has a molecular formula of C17H12N2O5 . The structure includes a benzoic acid group, a cyano group, a vinyl group, and a 2,5-dimethyl-1H-pyrrol-3-yl group .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the cyano group, the vinyl group, and the 2,5-dimethyl-1H-pyrrol-3-yl group attached to the benzoic acid group contributes to its unique chemical properties .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction involved in the synthesis of such compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Future Directions

The future directions for the study and application of this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential biological activity. The Suzuki–Miyaura coupling reaction and the protodeboronation of pinacol boronic esters, both mentioned in the synthesis analysis, are areas of ongoing research .

properties

IUPAC Name

4-[(E)-1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-10-18(11-19(13-24)16-4-6-17(7-5-16)23(27)28)15(2)25(14)21-12-20(26(29)30)8-9-22(21)31-3/h4-12H,1-3H3,(H,27,28)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOAVPLRLJQAIO-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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